4-Aminodiphenylamine sulfate

Description

The exact mass of the compound N-Phenyl-p-phenylenediamine sulfate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

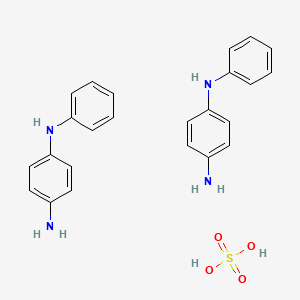

4-N-phenylbenzene-1,4-diamine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.H2O4S/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;1-5(2,3)4/h1-9,14H,13H2;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVVQMPVXSOIGRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.32 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4698-29-7 | |

| Record name | 1,4-Benzenediamine, N1-phenyl-, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4698-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediamine, N1-phenyl-, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(N-phenylbenzene-p-diamine) sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Aminodiphenylamine Sulfate (CAS 4698-29-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminodiphenylamine sulfate, with the CAS number 4698-29-7, is a chemical compound that serves as a key intermediate in various industrial applications. Primarily recognized for its role in the synthesis of dyes and antioxidants, it is also gaining attention in the field of biotechnology for its electrochemical properties. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its applications, with a focus on aspects relevant to research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, application, and in the design of experimental procedures.

| Property | Value | Reference |

| CAS Number | 4698-29-7 | |

| Molecular Formula | C₂₄H₂₆N₄O₄S or (C₁₂H₁₂N₂)₂·H₂SO₄ | [1][2] |

| Molecular Weight | 466.55 g/mol | [1] |

| Appearance | Light grey homogeneous powder | [1] |

| Boiling Point | 354.7 °C at 760 mmHg (of the free base) | [1] |

| Flash Point | 197.8 °C (of the free base) | [1] |

| Vapor Pressure | 3.29E-05 mmHg at 25°C (of the free base) | [1] |

| EINECS Number | 225-173-1 | [1] |

Synthesis of this compound

The industrial synthesis of 4-Aminodiphenylamine, the precursor to its sulfate salt, is a multi-step process. A common and economically viable route involves the reaction of aniline with nitrobenzene to form 4-nitrodiphenylamine and/or 4-nitrosodiphenylamine, followed by a reduction step to yield 4-aminodiphenylamine. The final step is the formation of the sulfate salt.

Experimental Protocol: One-Pot Synthesis of 4-Aminodiphenylamine

This protocol is based on a convenient and economic one-pot procedure.[3]

Materials:

-

Aniline

-

Nitrobenzene

-

25 wt% aqueous solution of tetramethylammonium hydroxide

-

Sodium hydroxide

-

Raney Ni-Al alloy

-

Aluminum powder

-

Water

-

Dichloromethane

-

Celite

Procedure:

-

To a stirred mixture of a 25 wt% aqueous solution of tetramethylammonium hydroxide (4.9 mmol) and sodium hydroxide (70 mmol), add aniline (54 mmol) and nitrobenzene (4.9 mmol).

-

Heat the reaction mixture to 80°C and stir for 2 hours. A dark purple solution will form. The primary products at this stage are 4-nitrodiphenylamine and 4-nitrosodiphenylamine.

-

Add water (80 mL) to the reaction mixture.

-

Gradually add a mixture of Raney Ni-Al alloy (1g, 27 mmol) and aluminum powder (1.5g, 56 mmol) with water (55 mL) to the reaction mixture over 30 minutes.

-

Stir the reaction mixture at 80°C for 3 hours to reduce the nitro and nitroso intermediates to 4-aminodiphenylamine.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through Celite and wash the filter cake with dichloromethane (50 mL).

-

The resulting solution contains 4-aminodiphenylamine.

Formation of the Sulfate Salt: To obtain this compound, the resulting 4-aminodiphenylamine can be treated with sulfuric acid in an appropriate solvent, followed by isolation of the precipitated salt.

Synthesis Workflow

Caption: One-pot synthesis of this compound.

Analytical Methodologies

The analysis of 4-Aminodiphenylamine and its derivatives is crucial for quality control and research purposes. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed techniques.

Experimental Protocol: HPLC Analysis

A general reverse-phase HPLC method can be used for the analysis of the reaction mixture during the synthesis of 4-aminodiphenylamine.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

C18 reverse-phase column.

Mobile Phase:

-

A gradient mixture of acetonitrile and water is typically used. The exact gradient program would need to be optimized based on the specific column and instrument.

Procedure:

-

Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).

-

Injection: Inject the prepared sample into the HPLC system.

-

Detection: Monitor the elution of compounds using a UV detector at a wavelength suitable for the analytes (e.g., 254 nm).

-

Quantification: Use an external or internal standard method for the quantification of 4-aminodiphenylamine, its intermediates, and by-products.

Analytical Workflow

Caption: HPLC analytical workflow for reaction monitoring.

Applications in Research and Development

While the primary industrial use of this compound is as a dye and antioxidant intermediate, its unique properties lend it to applications in scientific research, particularly in the development of biosensors.

Role as an Enzyme Mediator in Biosensors

4-Aminodiphenylamine has been shown to be an efficient mediator for several oxidase enzymes, including glucose oxidase, lactate oxidase, and xanthine oxidase.[4] In this context, it acts as an electron shuttle between the enzyme's active site and an electrode surface, enabling the electrochemical detection of the enzyme's substrate.

The mechanism involves the enzyme-catalyzed oxidation of the substrate, during which the enzyme's cofactor (e.g., FAD in glucose oxidase) is reduced. The oxidized form of 4-aminodiphenylamine then re-oxidizes the cofactor, becoming reduced in the process. The reduced 4-aminodiphenylamine is subsequently re-oxidized at the electrode surface, generating a current that is proportional to the substrate concentration.

Signaling in a Biosensor Context

Caption: Electron transfer mediated by 4-aminodiphenylamine.

Safety and Handling

4-Aminodiphenylamine and its salts should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. It is harmful if swallowed and may cause skin and eye irritation. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a versatile chemical with established industrial importance and emerging applications in biotechnology. This guide has provided a detailed overview of its properties, synthesis, and analytical methods, along with insights into its role as an enzyme mediator. For researchers and drug development professionals, the electrochemical properties of this compound may offer opportunities for the development of novel diagnostic tools and biosensors. As with all chemicals, proper safety precautions are paramount during its handling and use.

References

Synthesis of 4-Aminodiphenylamine from Nitrobenzene and Aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-Aminodiphenylamine (4-ADPA), a crucial intermediate in the production of antioxidants, dyes, and pharmaceuticals. The primary focus is on the modern, greener synthetic route commencing from nitrobenzene and aniline, which circumvents the use of halogenated compounds. This guide presents a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and quantitative data to facilitate replication and further research in a laboratory setting.

Introduction

4-Aminodiphenylamine (4-ADPA) is a significant chemical intermediate, notably serving as a precursor for the manufacturing of 6PPD (N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine), a potent antiozonant for rubber products.[1] Traditional synthesis routes often involved halogenated intermediates, such as p-chloronitrobenzene, which generate substantial inorganic waste and pose environmental concerns.[2][3] The direct synthesis from nitrobenzene and aniline represents a more sustainable and economically viable alternative, aligning with the principles of green chemistry by reducing organic and inorganic waste.[1][3] This method proceeds via a nucleophilic aromatic substitution of hydrogen (NASH), a testament to advancements in industrial chemical synthesis.[1][3]

Reaction Mechanism and Pathway

The synthesis of 4-ADPA from nitrobenzene and aniline is typically a two-step process conducted in a single pot.[4] The initial step involves the condensation of aniline and nitrobenzene in the presence of a strong base, such as tetramethylammonium hydroxide (TMAH), to form a mixture of 4-nitrodiphenylamine (4-NDPA) and 4-nitrosodiphenylamine (4-NODPA) and their respective salts.[5][6] The second step is the reduction of these intermediates to the final product, 4-ADPA.[4][5]

The overall reaction can be summarized as follows:

-

Condensation: Aniline reacts with nitrobenzene under basic conditions. This reaction is a nucleophilic aromatic substitution where the aniline molecule attacks the nitrobenzene ring. The presence of a strong base is crucial for this step.[7]

-

Reduction: The resulting mixture of 4-nitrodiphenylamine and 4-nitrosodiphenylamine is then reduced. This can be achieved using various reducing agents and catalysts, such as a Raney Ni-Al alloy and aluminum powder or catalytic hydrogenation with a platinum-on-carbon catalyst.[4][5] This step converts the nitro and nitroso groups into an amino group, yielding 4-ADPA.[4]

Below is a diagram illustrating the general reaction pathway.

References

- 1. 4-Aminodiphenylamine - Wikipedia [en.wikipedia.org]

- 2. patents.justia.com [patents.justia.com]

- 3. chemistryforsustainability.org [chemistryforsustainability.org]

- 4. junshin.repo.nii.ac.jp [junshin.repo.nii.ac.jp]

- 5. US5117063A - Method of preparing 4-aminodiphenylamine - Google Patents [patents.google.com]

- 6. US8293673B2 - Process for preparing 4-aminodiphenylamine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-phenyl-p-phenylenediamine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-phenyl-p-phenylenediamine sulfate is an aromatic amine salt primarily utilized as a precursor, or primary intermediate, in the formulation of permanent oxidative hair dyes. Structurally, it is the sulfate salt of N-phenyl-p-phenylenediamine, typically existing as a 2:1 complex of the amine with sulfuric acid. Its function in hair coloring is to react with a coupling agent in the presence of an oxidizing agent, such as hydrogen peroxide, to form large, colored polymeric molecules within the hair cortex, resulting in a permanent color change. While effective, its use is subject to regulatory limits due to its potential for skin sensitization and other toxicological concerns. This document provides a comprehensive overview of its molecular structure, physicochemical properties, proposed synthesis and analytical methodologies, and its mechanism of action in oxidative dyeing.

Molecular Structure and Identification

N-phenyl-p-phenylenediamine sulfate (CAS No: 4698-29-7) is the salt formed from the reaction of N-phenyl-p-phenylenediamine with sulfuric acid. The most common stoichiometry is a 2:1 salt, where two molecules of the organic amine associate with one molecule of sulfuric acid.[1][2] The IUPAC name for this specific salt is bis(N-phenylbenzene-1,4-diamine) sulfate.[2]

The parent compound, N-phenyl-p-phenylenediamine (also known as 4-aminodiphenylamine), is an aromatic amine containing a primary and a secondary amine group at the para positions of a benzene ring, with one amino group being part of a diphenylamine moiety.

Physicochemical and Toxicological Properties

The properties of N-phenyl-p-phenylenediamine sulfate are summarized below. Data is compiled from various chemical databases and safety assessments.[1][2][3]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 4698-29-7 | [1] |

| Molecular Formula | C₂₄H₂₆N₄O₄S | [1][2] |

| Molecular Weight | 466.6 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [4] |

| Boiling Point (est.) | 354.7 °C @ 760 mm Hg | [1] |

| Water Solubility (est.) | 0.1049 mg/L @ 25 °C | [1] |

| logP (o/w) (est.) | 1.287 | [1] |

Table 2: Toxicological Data

| Parameter | Value | Species | Source |

| Acute Oral LD₅₀ | 464 - 1,000 mg/kg | Rat | [5] |

| GHS Hazard H301 | Toxic if swallowed (22.2% of notifications) | - | [2][3] |

| GHS Hazard H302 | Harmful if swallowed (75% of notifications) | - | [2][3] |

| GHS Hazard H317 | May cause an allergic skin reaction (88.9% of notifications) | - | [2][3] |

| GHS Hazard H319 | Causes serious eye irritation (94.4% of notifications) | - | [2][3] |

| GHS Hazard H400 | Very toxic to aquatic life (52.8% of notifications) | - | [2][3] |

| CIR Conclusion | Safe for use in hair dyes up to 1.7% (as free base) | Human | [3] |

Experimental Protocols

Proposed Synthesis of N-phenyl-p-phenylenediamine

The synthesis of the parent amine can be achieved via several methods, most commonly through transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination or the Ullmann condensation. The workflow involves the coupling of an aniline derivative with a protected p-phenylenediamine precursor, followed by deprotection and salt formation.

Protocol: Synthesis via Buchwald-Hartwig Amination

-

Reaction Setup: In a nitrogen-purged glovebox, add 4-bromoaniline (1.0 eq), aniline (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and a base such as sodium tert-butoxide (1.4 eq) to a dry Schlenk flask.

-

Solvent Addition: Add anhydrous toluene to the flask via syringe.

-

Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-phenyl-p-phenylenediamine.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Salt Formation: Dissolve the purified N-phenyl-p-phenylenediamine (2.0 eq) in isopropanol. Slowly add a stoichiometric amount of concentrated sulfuric acid (1.0 eq) while stirring. The N-phenyl-p-phenylenediamine sulfate salt will precipitate.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold isopropanol, and dry under vacuum to yield the final product.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. N-Phenyl-p-Phenylenediamine Sulfate | C24H26N4O4S | CID 78425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Quantification of p-Phenylenediamine in Hair Dyes and Health Risk Implications in the UAE: Describing Discordances Between Regulations and Real-Life Practices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

The Synthesis of 4-Aminodiphenylamine: A Comprehensive Technical Guide

An in-depth exploration of the discovery, history, and core synthetic methodologies for a crucial industrial intermediate.

Introduction

4-Aminodiphenylamine (4-ADPA), known systematically as N1-phenylbenzene-1,4-diamine, is a vital chemical intermediate with significant applications in the rubber and dye industries. It serves as a key precursor for the synthesis of antiozonants, particularly N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), which protects rubber products from degradation by ozone.[1] This guide provides a detailed technical overview of the principal synthetic routes to 4-ADPA, targeting researchers, scientists, and professionals in drug development and chemical manufacturing. We will delve into the historical evolution of its synthesis, from classical methods to modern, greener industrial processes, presenting comparative data, detailed experimental protocols, and visualizations of the core chemical transformations.

Historical Perspective and Key Synthetic Strategies

The synthesis of 4-ADPA has evolved significantly over the past century, driven by the need for more efficient, economical, and environmentally benign processes. Historically, the production of diarylamines relied on harsh reaction conditions. Modern methods have introduced catalytic systems that offer milder conditions and broader substrate scopes. The primary industrial and laboratory syntheses of 4-ADPA can be categorized into four main approaches:

-

Condensation of a p-Substituted Nitrobenzene with Aniline followed by Reduction: This classical and widely used industrial route typically involves the reaction of p-chloronitrobenzene with aniline to form 4-nitrodiphenylamine, which is subsequently reduced. This C-N bond formation can be achieved through variations like the Ullmann condensation or the Buchwald-Hartwig amination.

-

Nucleophilic Aromatic Substitution of Hydrogen (NASH) of Aniline and Nitrobenzene: A greener alternative to the halogenated route, this process involves the direct coupling of aniline and nitrobenzene in the presence of a strong base. This method avoids the use of chlorinated starting materials and the associated corrosive byproducts.

-

N-Nitrosation of Diphenylamine and Subsequent Fischer-Hepp Rearrangement: This pathway involves the nitrosation of diphenylamine to form N-nitrosodiphenylamine, which then undergoes an acid-catalyzed rearrangement to 4-nitrosodiphenylamine, followed by reduction to 4-ADPA.

-

The Chapman Rearrangement: A classical name reaction in organic chemistry, the Chapman rearrangement provides a thermal route to N,N-diaryl amides from aryl N-arylbenzimidates, which can then be hydrolyzed to the corresponding diarylamine. While not a primary industrial route for 4-ADPA itself, it represents a fundamental method for diarylamine synthesis.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route for 4-ADPA on an industrial scale is determined by factors such as cost, efficiency, safety, and environmental impact. The following tables provide a comparative summary of the key quantitative parameters for the principal synthetic methods.

Table 1: Comparison of Core Synthetic Strategies for 4-Aminodiphenylamine

| Synthetic Route | Key Intermediate(s) | Typical Yield | Key Reagents/Catalysts | Advantages | Disadvantages |

| p-Chloronitrobenzene & Aniline | 4-Nitrodiphenylamine | High | Copper or Palladium catalysts, Base | Well-established, high conversion | Use of halogenated starting materials, corrosive byproducts, metal catalyst contamination |

| NASH (Aniline & Nitrobenzene) | 4-Nitrodiphenylamine, 4-Nitrosodiphenylamine | 94% (one-pot)[1] | Strong bases (e.g., TMAH), Hydrogenation catalyst (e.g., Raney Ni) | "Green" process (no chlorine), high atom economy | Requires strong bases, potential for side reactions (e.g., azobenzene formation) |

| N-Nitrosation & Fischer-Hepp | N-Nitrosodiphenylamine, 4-Nitrosodiphenylamine | Good | Nitrosating agent (e.g., NaNO2, HCl), Hydrogenation catalyst | Utilizes readily available diphenylamine | Multi-step process, use of corrosive acids, potential for carcinogenic N-nitroso intermediates |

| Chapman Rearrangement | N-Aroyl-diphenylamine | High (for rearrangement step) | Heat | Metal-free | High temperatures required, multi-step (imidate formation, rearrangement, hydrolysis) |

Detailed Experimental Protocols

The following sections provide detailed experimental methodologies for the key transformations in the synthesis of 4-ADPA.

Synthesis via p-Chloronitrobenzene and Aniline

This two-step process involves an initial C-N coupling reaction to form 4-nitrodiphenylamine, followed by the reduction of the nitro group.

Step 1a: Ullmann Condensation for 4-Nitrodiphenylamine

The Ullmann condensation utilizes a copper catalyst to facilitate the coupling of an aryl halide with an amine.

-

Reactants: p-Nitrochlorobenzene, Aniline, Potassium Carbonate, Copper catalyst (e.g., CuI).

-

Solvent: High-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

-

Procedure:

-

To a flask equipped with a reflux condenser and a mechanical stirrer, add p-nitrochlorobenzene (1.0 eq), aniline (1.2 eq), potassium carbonate (1.5 eq), and a catalytic amount of CuI (0.1 eq).

-

Add the solvent (e.g., NMP) and heat the mixture to 180-210°C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into a large volume of water.

-

Collect the precipitated solid by filtration, wash with water, and then a small amount of cold ethanol.

-

The crude 4-nitrodiphenylamine can be purified by recrystallization from ethanol or by column chromatography.

-

-

Typical Yield: 60-70%.

Step 1b: Buchwald-Hartwig Amination for 4-Nitrodiphenylamine

This palladium-catalyzed cross-coupling reaction is a more modern and milder alternative to the Ullmann condensation.

-

Reactants: p-Nitrochlorobenzene, Aniline, a Palladium precatalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide).

-

Solvent: Anhydrous toluene or dioxane.

-

Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.4 eq).

-

Add p-nitrochlorobenzene (1.0 eq) and aniline (1.2 eq).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to 80-110°C and stir for 4-24 hours, monitoring by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

-

Typical Yield: 80-95%.

Step 2: Catalytic Hydrogenation of 4-Nitrodiphenylamine

-

Reactants: 4-Nitrodiphenylamine, Hydrogen gas, Catalyst (e.g., 5% Pt/C or Raney Nickel).

-

Solvent: Ethanol, Ethyl acetate, or Methanol.

-

Procedure:

-

In a hydrogenation vessel, dissolve 4-nitrodiphenylamine (1.0 eq) in the chosen solvent.

-

Add the catalyst (typically 1-5 wt% of the substrate).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 3-5 atm) and stir vigorously at room temperature or with gentle heating (40-60°C).

-

Monitor the reaction by observing hydrogen uptake or by TLC.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 4-aminodiphenylamine, which can be further purified by recrystallization.

-

-

Typical Yield: >95%.

Synthesis via Nucleophilic Aromatic Substitution of Hydrogen (NASH)

This "one-pot" procedure offers a more environmentally friendly route from aniline and nitrobenzene.

-

Reactants: Aniline, Nitrobenzene, Tetramethylammonium hydroxide (TMAH), Sodium hydroxide, Raney Ni-Al alloy, and Aluminum powder.

-

Procedure:

-

Coupling Reaction: In a reaction vessel, add aniline (e.g., 54 mmol) and nitrobenzene (e.g., 4.9 mmol) to a stirred solution of 25 wt% aqueous TMAH (e.g., 4.9 mmol) and sodium hydroxide (e.g., 70 mmol).[1]

-

Heat the mixture to 80°C and stir for 2 hours. The reaction mixture will turn a dark purple color.[1]

-

Reduction: After the coupling reaction, add water (e.g., 80 mL) to the reaction mixture.

-

Gradually add a mixture of Raney Ni-Al alloy (e.g., 1g) and aluminum powder (e.g., 1.5g) in water (e.g., 55 mL) over 30 minutes.[1]

-

Stir the reaction mixture at 80°C for 3 hours.

-

Cool the mixture to room temperature, filter through celite, and wash the filter cake with dichloromethane.

-

The organic phase of the filtrate contains the 4-aminodiphenylamine.

-

-

Typical Yield: 94% based on nitrobenzene.[1]

Synthesis via N-Nitrosation and Fischer-Hepp Rearrangement

Step 1: N-Nitrosation of Diphenylamine

-

Reactants: Diphenylamine, Sodium nitrite, Hydrochloric acid.

-

Solvent: Ethanol/Water mixture.

-

Procedure:

-

Dissolve diphenylamine in ethanol in a flask.

-

Cool the solution in an ice bath and slowly add concentrated hydrochloric acid.

-

Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C.

-

Stir the mixture for 1-2 hours.

-

The N-nitrosodiphenylamine will precipitate. Collect the solid by filtration, wash with cold water, and dry.

-

-

Typical Yield: High.

Step 2: Fischer-Hepp Rearrangement of N-Nitrosodiphenylamine

-

Reactants: N-Nitrosodiphenylamine, Hydrochloric acid.

-

Solvent: Ethanol.

-

Procedure:

-

Dissolve N-nitrosodiphenylamine in ethanol.

-

Pass dry hydrogen chloride gas through the solution or add a concentrated solution of HCl in ethanol.

-

Stir the mixture at room temperature for several hours. The rearrangement to 4-nitrosodiphenylamine hydrochloride occurs.

-

The product can be isolated by precipitation upon addition of a non-polar solvent or by neutralization and extraction.

-

-

Typical Yield: Good.[2]

Step 3: Reduction of 4-Nitrosodiphenylamine

The reduction of the nitroso group to an amine can be achieved using similar catalytic hydrogenation methods as described for 4-nitrodiphenylamine.

Synthesis via Chapman Rearrangement

This method is a more classical approach and is generally used for the synthesis of a variety of diarylamines.

Step 1: Synthesis of Aryl N-Arylbenzimidate

This intermediate is typically prepared from the corresponding N-arylbenzamide and phenol.

Step 2: Thermal Rearrangement

-

Reactant: Aryl N-arylbenzimidate.

-

Procedure:

-

Place the aryl N-arylbenzimidate in a flask suitable for high-temperature reactions.

-

Heat the solid under an inert atmosphere to a molten state, typically between 250-300°C.[3]

-

Maintain this temperature for a period ranging from minutes to hours, monitoring the reaction by TLC.

-

Cool the mixture to room temperature to obtain the solid N,N-diarylbenzamide.

-

-

Typical Yield: High for the rearrangement step.

Step 3: Hydrolysis of N,N-Diarylbenzamide

-

Reactant: N,N-Diarylbenzamide.

-

Reagents: Strong acid (e.g., ethanolic HCl) or strong base (e.g., ethanolic KOH).

-

Procedure:

-

Reflux the N,N-diarylbenzamide with the acidic or basic solution for several hours.

-

After cooling, neutralize the reaction mixture and extract the diarylamine with an organic solvent.

-

Wash the organic layer, dry, and concentrate to obtain the final product.

-

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the core synthetic transformations and workflows.

Conclusion

The synthesis of 4-aminodiphenylamine has undergone a remarkable evolution, transitioning from classical, often harsh, methodologies to more sophisticated and environmentally conscious industrial processes. While the condensation of p-chloronitrobenzene with aniline followed by reduction remains a prevalent method, the development of the NASH process represents a significant advancement in green chemistry for the production of this vital intermediate. The choice of a particular synthetic route will continue to be influenced by a balance of economic, environmental, and technological factors. For researchers and drug development professionals, an understanding of these diverse synthetic pathways is crucial for the design and implementation of efficient and sustainable chemical processes. The ongoing innovation in catalysis and process chemistry promises further improvements in the synthesis of 4-ADPA and other important diarylamine structures.

References

A Technical Guide to the Solubility of 4-Aminodiphenylamine Sulfate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Aminodiphenylamine and its Sulfate Salt

4-Aminodiphenylamine (4-ADPA) is an aromatic amine, structurally a dimer of aniline, with the chemical formula C₁₂H₁₂N₂.[1] It serves as a crucial intermediate in the synthesis of dyes, auxiliaries, and antiozonants like 6PPD.[1][2] 4-ADPA is also used as an ingredient in hair dyes.[1]

The sulfate salt, 4-Aminodiphenylamine sulfate (CAS 4698-29-7), is a multifunctional dye used in various scientific and industrial applications.[3][4] In research, it is utilized for observing cell structures, tracking biomolecules, and in clinical diagnostics.[3] The formation of a salt, such as a sulfate, is a common strategy in the pharmaceutical industry to modify the solubility and dissolution rate of an active pharmaceutical ingredient (API).[5]

Solubility Profile

Detailed quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, the solubility of the free base, 4-Aminodiphenylamine (4-ADPA), provides valuable insight into its behavior in different solvent classes. Generally, 4-ADPA is described as soluble in oxygenated and organic solvents.[2][6]

Quantitative Solubility Data for 4-Aminodiphenylamine (Free Base)

The following table summarizes the available quantitative solubility data for 4-Aminodiphenylamine in common organic solvents.

| Solvent | CAS Number | Formula | Solubility (at specified temp.) | Reference |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | C₂H₆OS | ≥10 mg/mL | [7] |

| Ethanol | 64-17-5 | C₂H₅OH | Soluble (10 mg/mL) | [2][7] |

| Water | 7732-18-5 | H₂O | 0.6 g/L (at 20°C) | [2][8] |

Qualitative Solubility Data for 4-Aminodiphenylamine (Free Base)

The following table presents qualitative solubility descriptions for 4-Aminodiphenylamine.

| Solvent | Description | Reference |

| Acetone | Soluble | [6] |

| Diethyl Ether | Soluble | [2][6] |

| Chloroform | Slightly soluble | [6] |

| Alcohol | Soluble | [6] |

Experimental Protocol for Solubility Determination

Determining the precise solubility of a compound like this compound requires a standardized experimental approach. The following protocol is a generalized method for determining the equilibrium solubility of an organic salt in a given solvent.[5][9] This method is widely applicable for generating reliable and reproducible data.

Principle

The method involves creating a saturated solution by adding an excess of the solute to the solvent. The mixture is then allowed to reach equilibrium over a defined period at a constant temperature. After separating the undissolved solid, the concentration of the solute in the clear supernatant is measured, which represents the solubility at that temperature.[5][9]

Materials and Equipment

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or magnetic stirrer with hotplate

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis Spectrophotometer)

-

Volumetric flasks and pipettes

Step-by-Step Procedure

-

Sample Preparation:

-

Add a pre-weighed excess amount of this compound to a vial. The excess is crucial to ensure saturation is achieved.

-

Add a known volume of the desired organic solvent to the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or on a magnetic stirrer.

-

Agitate the mixture at a constant temperature for a sufficient duration to ensure equilibrium is reached. A period of 20-24 hours is often adequate, but this should be confirmed with preliminary experiments (e.g., measuring concentration at 20, 48, and 72 hours) to ensure the concentration has plateaued.[9]

-

-

Phase Separation:

-

Once equilibrium is achieved, the undissolved solid must be separated from the saturated solution.

-

This can be done by centrifuging the sample at high speed and carefully collecting the supernatant.

-

Alternatively, the solution can be filtered using a syringe filter compatible with the solvent. It is important that this step is performed quickly to avoid temperature changes that could affect solubility.

-

-

Concentration Analysis:

-

Accurately dilute a known volume of the clear supernatant with the appropriate solvent.

-

Measure the concentration of this compound in the diluted sample using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[9]

-

Calculate the original concentration in the undissolved supernatant to determine the solubility.

-

Considerations for Accuracy

-

Hygroscopic Compounds: For compounds that readily absorb moisture, experiments should be conducted in a controlled, moisture-free environment, such as in a glovebox or using a Schlenk line.[5][9]

-

Temperature Control: Solubility is highly dependent on temperature. Maintaining a constant and accurately measured temperature throughout the experiment is critical.

-

Purity: The purity of both the solute and the solvent can significantly impact solubility measurements. Use high-purity materials.

Visualized Workflows and Relationships

Diagrams created using Graphviz provide clear visual representations of experimental processes and chemical relationships.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Synthesis pathway and chemical relationship of this compound.

References

- 1. 4-Aminodiphenylamine - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. Cas 4698-29-7,4-Aminodiphenylamino sulfate | lookchem [lookchem.com]

- 5. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Phenyl-p-phenylenediamine | C12H12N2 | CID 7564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. 4-Aminodiphenylamine | 101-54-2 [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

Spectroscopic Analysis of 4-Aminodiphenylamine Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Aminodiphenylamine sulfate, a compound of interest in various industrial and research applications. Due to the limited availability of direct spectral data for the sulfate salt, this document primarily presents the spectral characteristics of the free base, 4-Aminodiphenylamine. The influence of the sulfate counter-ion on the spectra is also discussed, providing a thorough understanding for analytical and research purposes.

Introduction

4-Aminodiphenylamine and its salts are important chemical intermediates. Accurate and well-documented spectral data are crucial for quality control, reaction monitoring, and structural elucidation in research and development. This guide summarizes the key Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for 4-Aminodiphenylamine and infers the characteristics for its sulfate salt.

Spectral Data Summary

The following tables summarize the key spectral data obtained for 4-Aminodiphenylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.17 | m | 2H | Ar-H |

| ~6.95 | m | 2H | Ar-H |

| ~6.83 | m | 1H | Ar-H |

| ~6.78 | m | 2H | Ar-H |

| ~6.63 | d | 2H | Ar-H |

| ~5.39 | s (broad) | 1H | NH |

| ~3.51 | s (broad) | 2H | NH₂ |

Note: Data is for the free base, 4-Aminodiphenylamine. In the presence of the sulfate salt, protonation of the amine groups would likely cause downfield shifts of adjacent aromatic protons and the amine proton signals, which may also broaden or exchange with residual water in the solvent.

¹³C NMR (Carbon-13 NMR) Data

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Strong, Broad | N-H stretching (primary and secondary amines) |

| ~3050 - 3000 | Medium | Aromatic C-H stretching |

| ~1620 | Strong | N-H bending (primary amine) |

| ~1600, ~1510 | Strong | Aromatic C=C stretching |

| ~1310 | Medium | C-N stretching |

| ~820 | Strong | p-disubstituted benzene C-H out-of-plane bending |

| ~740, ~690 | Strong | Monosubstituted benzene C-H out-of-plane bending |

Note: For this compound, the IR spectrum would additionally be expected to show characteristic absorption bands for the sulfate ion (SO₄²⁻). These typically appear as a strong, broad band around 1100 cm⁻¹ (ν₃, asymmetric stretching) and a weaker band around 615 cm⁻¹ (ν₄, bending).[1][2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

| λmax (nm) | Solvent |

| 281 | 95% Ethanol |

Note: This absorption maximum corresponds to the π → π electronic transitions within the aromatic system. The formation of the sulfate salt and the resulting protonation of the amine groups may lead to a slight shift in the λmax.*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented.

NMR Spectroscopy

¹H and ¹³C NMR

A solution of 4-Aminodiphenylamine is prepared by dissolving approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, typically 16-64 scans are acquired. For ¹³C NMR, a larger number of scans is usually necessary to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

FTIR Spectroscopy

Solid State (KBr Pellet)

Approximately 1-2 mg of 4-Aminodiphenylamine is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The FTIR spectrum is recorded by placing the KBr pellet in the sample holder of the FTIR spectrometer. A background spectrum of a pure KBr pellet is recorded for background correction.

UV-Vis Spectroscopy

Solution State

A dilute solution of 4-Aminodiphenylamine is prepared in a UV-transparent solvent, such as ethanol or methanol. The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0 at the λmax. The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with the pure solvent in the reference cuvette. The spectrum is typically scanned over a range of 200-400 nm.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This guide provides a foundational set of spectral data and methodologies for the analysis of 4-Aminodiphenylamine and its sulfate salt. While the provided data for the free base serves as a strong reference, researchers should consider the potential spectral shifts and additional peaks arising from the sulfate counter-ion in their analyses. The detailed protocols and workflow diagrams offer a practical framework for the spectroscopic characterization of this and similar compounds.

References

Thermogravimetric analysis of 4-Aminodiphenylamine sulfate

An In-depth Technical Guide to the Thermogravimetric Analysis of 4-Aminodiphenylamine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of this compound. Due to the limited availability of public domain experimental data for this specific compound, this document presents a projected thermal decomposition profile based on the analysis of its constituent functional groups—an aromatic amine and a sulfate salt. This guide offers a detailed, representative experimental protocol for conducting TGA, presents hypothetical quantitative data in a structured format, and illustrates the experimental workflow with a Graphviz diagram. The content herein is intended to serve as a valuable resource and a foundational template for researchers and professionals involved in the thermal analysis of similar organic sulfate compounds.

Introduction

4-Aminodiphenylamine and its derivatives are crucial intermediates in the synthesis of various industrial chemicals, including antioxidants, antiozonants for rubber, and dyes.[1][2] The sulfate salt of 4-Aminodiphenylamine, also known as Variamine Blue RT sulfate, is utilized as a dye in various scientific and industrial applications.[3] Understanding the thermal stability and decomposition characteristics of this compound is paramount for its safe handling, storage, and application, particularly in drug development and materials science where thermal processing is a common step.

Thermogravimetric analysis (TGA) is a powerful analytical technique used to characterize the thermal stability of a material by measuring its change in mass as a function of temperature in a controlled atmosphere. This guide outlines the expected thermal behavior of this compound and provides a detailed methodology for its analysis.

Projected Thermal Decomposition Profile

The thermal decomposition of this compound is anticipated to occur in distinct stages, reflecting the sequential breakdown of its molecular structure. The proposed decomposition pathway is as follows:

-

Initial Stage: The first weight loss, typically occurring at temperatures below 150°C, is attributed to the desorption of adsorbed or bound water molecules.[4]

-

Intermediate Stage: Following dehydration, the decomposition of the sulfate group is expected. For many sulfate salts, this occurs at temperatures ranging from 200°C to 800°C, often involving the release of sulfur oxides (SOₓ).[5][6]

-

Final Stage: The final and most significant weight loss corresponds to the decomposition of the organic 4-Aminodiphenylamine moiety. This breakdown of the aromatic structure would likely occur at higher temperatures.

Quantitative Data Summary

The following table summarizes the projected quantitative data from the thermogravimetric analysis of this compound. This data is hypothetical and serves as an illustrative example of what might be observed experimentally.

| Decomposition Stage | Temperature Range (°C) | Projected Weight Loss (%) | Evolved Gas(es) (Predicted) |

| Dehydration | 50 - 150 | ~5 - 10 | H₂O |

| Desulfation | 250 - 500 | ~30 - 35 | SO₂, SO₃ |

| Organic Decomposition | 500 - 800 | ~55 - 65 | Aromatic fragments, NOx, CO, CO₂ |

Experimental Protocol

This section provides a detailed protocol for conducting the thermogravimetric analysis of this compound. This protocol is based on standard methodologies for the TGA of organic salts.[7][8]

4.1. Instrumentation and Materials

-

Thermogravimetric Analyzer: A TGA instrument capable of precise temperature control and mass measurement (e.g., Mettler Toledo TGA/DSC 3+ or similar).[8]

-

Crucibles: Alumina (Al₂O₃) or platinum (Pt) crucibles are recommended for their inertness at high temperatures.

-

Analytical Balance: For accurate weighing of the sample.

-

Gas Supply: High-purity nitrogen (N₂) for creating an inert atmosphere and air or oxygen (O₂) for studying oxidative decomposition.

-

Sample: this compound, finely ground to ensure uniform heat distribution.

4.2. Procedure

-

Sample Preparation: Accurately weigh 5-10 mg of the finely ground this compound sample into a pre-tared TGA crucible.

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with the desired gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Temperature Program:

-

Initial Isotherm: Hold the temperature at 30°C for 10 minutes to allow the sample weight to stabilize.

-

Heating Ramp: Increase the temperature from 30°C to 900°C at a constant heating rate of 10°C/min.

-

Final Isotherm (Optional): Hold at the final temperature for a specified time to ensure complete decomposition.

-

-

Data Collection: Continuously record the sample mass and temperature throughout the experiment.

-

Data Analysis:

-

Plot the percentage weight loss as a function of temperature to obtain the TGA curve.

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Determine the onset and offset temperatures for each decomposition step.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the thermogravimetric analysis experiment.

Caption: Experimental workflow for the thermogravimetric analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the thermogravimetric analysis of this compound. While the quantitative data presented is a projection, the detailed experimental protocol offers a robust starting point for researchers. The thermal decomposition profile, characterized by distinct stages of dehydration, desulfation, and organic backbone degradation, provides a framework for interpreting experimental results. For professionals in drug development and materials science, this guide emphasizes the importance of TGA in establishing the thermal stability limits of such compounds, which is critical for ensuring product quality and safety during processing and storage. Further experimental studies are warranted to validate the proposed decomposition pathway and to investigate the influence of factors such as heating rate and atmospheric conditions on the thermal behavior of this compound.

References

- 1. 4-Aminodiphenylamine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thermogravimetric/Thermal–Mass Spectroscopy Insight into Oxidation Propensity of Various Mechanochemically Made Kesterite Cu2ZnSnS4 Nanopowders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: 4-Aminodiphenylamine Sulfate as a Dye Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Aminodiphenylamine sulfate and its derivatives, particularly 4,4'-diaminodiphenylamine-2-sulfonic acid, as key intermediates in the synthesis of azo dyes. This document outlines the chemical principles, experimental protocols for dye synthesis and textile application, and relevant data for researchers in dye chemistry, material science, and related fields.

Introduction

4-Aminodiphenylamine and its sulfonated derivatives are important aromatic amines utilized in the chemical industry as intermediates for the synthesis of a variety of dyes. Notably, 4,4'-diaminodiphenylamine-2-sulfonic acid has emerged as a significant and safer alternative to benzidine, a known carcinogen, for producing direct dyes. The dyes synthesized from these intermediates exhibit a wide range of colors, from yellow and red to blue and green, and are primarily used for dyeing textiles such as cotton, wool, and silk.[1][2][3] The presence of the sulfonic acid group enhances the water solubility of the resulting dyes, a crucial property for many dyeing processes.[4]

The synthesis of azo dyes from 4-aminodiphenylamine derivatives follows a well-established two-step process: diazotization followed by an azo coupling reaction. The diazotization step involves the conversion of the primary aromatic amine to a diazonium salt, which then acts as an electrophile in the coupling reaction with an electron-rich coupling component, such as a phenol or an aromatic amine, to form the azo dye.

Chemical Properties and Data

The physical and chemical properties of the parent intermediate and a representative synthesized dye are crucial for their application.

Table 1: Physicochemical Properties of 4-Aminodiphenylamine-2-sulfonic acid

| Property | Value |

| CAS Number | 91-30-5 |

| Molecular Formula | C₁₂H₁₂N₂O₃S |

| Molecular Weight | 276.3 g/mol |

| Appearance | Grey powder |

| Application | Intermediate for dye synthesis |

Source:[4]

Table 2: Characterization Data of a Representative Bis-Azo Dye

| Property | Description |

| Dye Class | Bis-azo reactive dye |

| Color | Varies based on coupling component (e.g., violet) |

| Yield | Typically high (e.g., 85%) |

| Purity | Checked by Thin Layer Chromatography (TLC) |

| Spectral Data | IR spectra show characteristic -N=N- stretching. ¹H NMR spectra confirm the structure. |

Source:[5]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a bis-azo dye from 4,4'-diaminodiphenylamine-2-sulfonic acid and its application in textile dyeing.

Protocol for Synthesis of a Symmetrical Bis-Azo Dye

This protocol describes the tetrazotization of 4,4'-diaminodiphenylamine-2-sulfonic acid and its subsequent coupling with a suitable coupling component (e.g., H-acid).

Materials:

-

4,4'-diaminodiphenylamine-2-sulfonic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

H-acid (1-amino-8-naphthol-3,6-disulfonic acid)

-

Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)

-

Sodium Chloride (NaCl)

-

Urea or Sulfamic Acid

-

Distilled water

-

Ice

Procedure:

Step 1: Tetrazotization of 4,4'-diaminodiphenylamine-2-sulfonic acid

-

In a beaker, create a suspension of one molar equivalent of 4,4'-diaminodiphenylamine-2-sulfonic acid in distilled water.

-

Add concentrated hydrochloric acid and stir the mixture for a period to ensure complete protonation of the amino groups.

-

Cool the suspension to 0-5 °C in an ice bath with continuous stirring.

-

Slowly add a solution of sodium nitrite (approximately 2 molar equivalents) dropwise, maintaining the temperature between 0-5 °C.

-

After the addition is complete, continue stirring for an additional 20-30 minutes to ensure the completion of the tetrazotization reaction.

-

Test for the presence of excess nitrous acid using starch-iodide paper. If the test is positive, add a small amount of urea or sulfamic acid to quench the excess nitrous acid.[6]

Step 2: Preparation of the Coupling Component Solution

-

In a separate beaker, dissolve the coupling component (e.g., two molar equivalents of H-acid) in distilled water.

-

Adjust the pH of the solution to make it alkaline (typically pH 8-9) by adding a 10% sodium carbonate or sodium hydroxide solution. This deprotonates the hydroxyl groups of the coupling component, activating it for the coupling reaction.[3][6]

-

Cool this solution to 0-5 °C in an ice bath.

Step 3: Azo Coupling Reaction

-

Slowly add the cold tetrazotized solution from Step 1 to the cold solution of the coupling component from Step 2 with vigorous stirring.

-

Maintain the temperature at 0-5 °C and the alkaline pH during the addition. The color of the solution should change as the azo dye forms.

-

Continue stirring the reaction mixture for a few hours to ensure the completion of the coupling reaction.

Step 4: Isolation and Purification of the Dye

-

Precipitate the dye from the solution by adding sodium chloride (salting out).

-

Filter the precipitated dye using vacuum filtration and wash it with a saturated sodium chloride solution to remove impurities.

-

Dry the dye in an oven at a controlled temperature (e.g., 60-75 °C).[3][5]

Protocol for Textile Dyeing with the Synthesized Azo Dye

This protocol outlines a general procedure for dyeing cotton fabric with the synthesized direct dye.

Materials:

-

Synthesized azo dye

-

Cotton fabric

-

Sodium Carbonate (Na₂CO₃)

-

Sodium Chloride (NaCl) or Sodium Sulfate (Na₂SO₄)

-

Non-ionic detergent

-

Distilled water

Procedure:

-

Preparation of the Dyebath: Prepare a dyebath with a specific liquor ratio (e.g., 1:50, meaning 50 mL of water for every 1 gram of fabric).[6]

-

Dissolve the synthesized dye in the dyebath. The concentration of the dye will depend on the desired depth of shade (e.g., 1% of the weight of the fabric).[6]

-

Add an electrolyte such as sodium chloride or sodium sulfate to the dyebath. This helps in the exhaustion of the dye onto the fabric.

-

Dyeing Process:

-

Introduce the wetted cotton fabric into the dyebath at room temperature.

-

Gradually raise the temperature of the dyebath to near boiling (e.g., 90-100 °C) over 30-45 minutes.

-

Continue dyeing at this temperature for about 60-90 minutes with occasional stirring to ensure even dyeing.

-

Add a fixing agent like sodium carbonate towards the end of the dyeing process to facilitate the fixation of the dye to the fabric.

-

-

Rinsing and Soaping:

-

After dyeing, remove the fabric from the dyebath and rinse it thoroughly with cold water to remove any unfixed dye.

-

Soap the dyed fabric at a boil for 10-15 minutes in a solution containing a non-ionic detergent. This step is crucial for improving the fastness properties of the dyeing.[7]

-

Rinse the fabric again with hot and then cold water.

-

-

Drying: Dry the dyed fabric in the air or in an oven at a low temperature.

Visualizations

The following diagrams illustrate the key processes described in the protocols.

Caption: Workflow for the synthesis of a bis-azo dye.

Caption: Process workflow for textile dyeing.

Conclusion

This compound and its derivatives are versatile and important intermediates for the synthesis of azo dyes, offering a pathway to a wide spectrum of colors for various applications, most notably in the textile industry. The protocols provided herein offer a detailed guide for the synthesis and application of these dyes, forming a basis for further research and development in the field of dye chemistry. The use of 4,4'-diaminodiphenylamine-2-sulfonic acid as a non-carcinogenic replacement for benzidine highlights the ongoing efforts towards developing safer and more environmentally friendly dyeing processes.

References

- 1. jcsp.org.pk [jcsp.org.pk]

- 2. DSpace at My University: Synthesis of Symmetrical Azo Dyes from 4,4'-Diamino— Diphenylamine-2—Sulphonic Acid [repository.pastic.gov.pk]

- 3. lgujls.lgu.edu.pk [lgujls.lgu.edu.pk]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. pjsir.org [pjsir.org]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols: 4-Aminodiphenylamine Sulfate as an Antioxidant in Rubber Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminodiphenylamine (4-ADPA) and its derivatives are pivotal in the rubber industry as potent antioxidants and antiozonants. While 4-ADPA is a well-known intermediate in the synthesis of more complex antidegradants like N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), its sulfate salt form can also be explored for its antioxidant properties in various rubber formulations.[1] This document provides detailed application notes and experimental protocols for evaluating the efficacy of 4-Aminodiphenylamine sulfate as a primary antioxidant in rubber compounds.

Amine-based antioxidants, including diphenylamine derivatives, function primarily as radical scavengers.[2][3][4] During the oxidative degradation of rubber, highly reactive peroxy radicals (ROO•) are formed, which propagate a chain reaction leading to the deterioration of the polymer's mechanical properties. This compound can donate a hydrogen atom from its amine group to these radicals, forming a stable radical itself and thereby terminating the chain reaction.[2][3]

Data Presentation

The following tables summarize hypothetical, yet realistic, quantitative data illustrating the potential effects of this compound on the mechanical and rheological properties of a standard rubber formulation compared to a control sample without the antioxidant.

Table 1: Effect of this compound on Cure Characteristics

| Parameter | Control (No Antioxidant) | This compound (2 phr) |

| Minimum Torque (ML) (dN.m) | 1.2 | 1.1 |

| Maximum Torque (MH) (dN.m) | 15.8 | 16.2 |

| Scorch Time (ts2) (min) | 2.5 | 2.3 |

| Optimum Cure Time (t90) (min) | 12.8 | 13.5 |

Table 2: Mechanical Properties Before and After Accelerated Aging

| Property | Control (Unaged) | This compound (Unaged) | Control (Aged) | This compound (Aged) |

| Tensile Strength (MPa) | 22.5 | 22.8 | 12.3 | 18.7 |

| Elongation at Break (%) | 550 | 560 | 280 | 450 |

| Hardness (Shore A) | 65 | 66 | 75 | 70 |

Note: The data presented in these tables is hypothetical and for illustrative purposes. Actual results will vary depending on the specific rubber formulation, processing conditions, and testing parameters.

Experimental Protocols

Preparation of Rubber Compounds

Objective: To prepare standardized rubber compounds with and without this compound for comparative testing.

Materials:

-

Natural Rubber (NR) or Styrene-Butadiene Rubber (SBR)

-

Carbon Black (e.g., N330)

-

Zinc Oxide

-

Stearic Acid

-

Sulfur

-

Accelerator (e.g., N-tert-butyl-2-benzothiazolesulfenamide - TBBS)

-

This compound

-

Two-roll mill

Procedure:

-

Masticate the rubber on a two-roll mill until a soft, uniform band is formed.

-

Add zinc oxide and stearic acid and mix thoroughly until well dispersed.

-

Incorporate the this compound (for the test compound) and mix until homogeneously distributed.

-

Add the carbon black in portions, ensuring complete dispersion after each addition.

-

Finally, add the sulfur and accelerator at a lower mill temperature to prevent scorching.

-

Sheet out the compounded rubber and allow it to mature for 24 hours at room temperature before testing.

Evaluation of Cure Characteristics using a Rheometer

Objective: To determine the effect of this compound on the vulcanization process.

Apparatus:

-

Moving Die Rheometer (MDR) or Oscillating Disc Rheometer (ODR)

Procedure:

-

Set the rheometer to the desired vulcanization temperature (e.g., 160°C).

-

Place a sample of the uncured rubber compound into the preheated die cavity.

-

Start the test and record the torque as a function of time.

-

From the resulting rheograph, determine the minimum torque (ML), maximum torque (MH), scorch time (ts2), and optimum cure time (t90).

Accelerated Aging Test

Objective: To simulate the long-term oxidative degradation of the rubber vulcanizates.

Apparatus:

-

Air-circulating oven

Procedure:

-

Prepare vulcanized rubber sheets of the control and test compounds by compression molding at the optimum cure time and temperature determined by the rheometer.

-

Cut dumbbell-shaped test specimens from the vulcanized sheets according to ASTM D412.

-

Place the specimens in the air-circulating oven at a specified temperature (e.g., 70°C or 100°C) for a defined period (e.g., 72 hours).

-

After the aging period, remove the specimens and allow them to cool to room temperature for at least 24 hours before testing their mechanical properties.

Measurement of Mechanical Properties

Objective: To quantify the effect of this compound on the physical properties of the rubber before and after aging.

Apparatus:

-

Universal Testing Machine (UTM) with an extensometer

-

Shore A durometer

Procedure:

-

Tensile Testing:

-

Secure the dumbbell-shaped specimens (both unaged and aged) in the grips of the UTM.

-

Apply a constant rate of extension until the specimen breaks.

-

Record the tensile strength (the maximum stress applied) and the elongation at break.

-

-

Hardness Testing:

-

Measure the Shore A hardness of the unaged and aged vulcanized rubber samples using the durometer. Take multiple readings at different points on the sample and calculate the average.

-

Visualizations

Caption: Experimental workflow for evaluating 4-ADPA sulfate in rubber.

Caption: Antioxidant mechanism of this compound in rubber.

References

- 1. usitc.gov [usitc.gov]

- 2. The principle|Diphenylamine|rubber antioxidant-Hosea Chem [hoseachem.com]

- 3. Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diphenylamine: an unusual antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 4-Nitrodiphenylamine via Buchwald-Hartwig Amination

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in synthetic organic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation allows for the synthesis of aryl amines from aryl halides or pseudohalides and a wide variety of amine coupling partners, offering significant advantages over traditional methods like the Ullmann condensation or nucleophilic aromatic substitution in terms of milder reaction conditions and broader substrate scope.[2][3] These application notes provide a detailed experimental protocol for the synthesis of 4-nitrodiphenylamine, a key intermediate in the production of dyes, pharmaceuticals, and agrochemicals, by coupling 4-chloronitrobenzene with aniline. The presence of the electron-withdrawing nitro group is generally well-tolerated in Buchwald-Hartwig reactions.[4]

Core Concepts and Reaction Pathway:

The Buchwald-Hartwig amination proceeds via a catalytic cycle initiated by a palladium(0) species. The fundamental steps of this mechanism are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (4-chloronitrobenzene), forming a Pd(II) intermediate.[1]

-

Amine Coordination and Deprotonation: Aniline coordinates to the palladium(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[1]

-

Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond to yield 4-nitrodiphenylamine and regenerates the active Pd(0) catalyst.[5]

The efficiency and success of the reaction are highly dependent on the choice of the palladium source, the ligand, and the base.[5] Bulky, electron-rich phosphine ligands are often crucial for promoting the catalytic cycle, particularly with challenging substrates.[2]

Experimental Data Summary

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination to synthesize substituted diphenylamines, extrapolated from analogous reactions. These parameters provide a starting point for the optimization of the synthesis of 4-nitrodiphenylamine.

| Parameter | Condition | Notes |

| Aryl Halide | 4-Chloronitrobenzene | Aryl bromides and iodides are generally more reactive.[5] |

| Amine | Aniline | Primary and secondary amines are suitable coupling partners.[3] |

| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Typically used in catalytic amounts (1-5 mol%).[4] |

| Ligand | Xantphos, X-Phos, or other bulky phosphine ligands | The choice of ligand is critical for reaction efficiency.[4][6] |

| Base | NaOtBu, KOtBu, or Cs₂CO₃ | Strong, non-nucleophilic bases are commonly employed.[7] |

| Solvent | Toluene or Dioxane | Anhydrous, aprotic solvents are required.[7][8] |

| Temperature | 80-120 °C | Reaction temperature depends on the reactivity of the substrates.[5] |

| Reaction Time | 2-24 hours | Monitored by TLC or GC-MS. |

Detailed Experimental Protocol

This protocol details the synthesis of 4-nitrodiphenylamine from 4-chloronitrobenzene and aniline using a palladium/Xantphos catalyst system.

Materials:

-

4-Chloronitrobenzene (1.0 mmol, 1.0 equiv)

-

Aniline (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

Xantphos (0.04 mmol, 4 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

-

Anhydrous Toluene (5 mL)

-

Argon or Nitrogen gas

-

Standard laboratory glassware (Schlenk tube or microwave vial, condenser, magnetic stirrer)

-

Heating and stirring apparatus (oil bath or microwave reactor)

-

Solvents for workup and purification (ethyl acetate, water, brine)

-

Drying agent (anhydrous sodium sulfate or magnesium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

-

Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

-

Addition of Reagents: Under the inert atmosphere, add anhydrous toluene (5 mL) via syringe. Stir the mixture for 10 minutes at room temperature. Subsequently, add 4-chloronitrobenzene (1.0 mmol) and aniline (1.2 mmol) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously. If using a microwave reactor, the reaction can be irradiated at a similar temperature for a shorter duration (e.g., 30 minutes).[7]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 2-24 hours).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-nitrodiphenylamine.

-

Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Caption: Experimental workflow for the synthesis of 4-nitrodiphenylamine.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

- 1. benchchem.com [benchchem.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. Buchwald Catalysts & Ligands [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Use of 4-Aminodiphenylamine and its Derivatives in Solar Cells

Introduction

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that convert light into electricity through the use of a photosensitive dye. The core components of a DSSC include a photoanode, a sensitizing dye, an electrolyte containing a redox mediator, and a counter electrode. While the specific use of 4-Aminodiphenylamine sulfate in DSSCs is not widely documented in current literature, its parent compound, 4-Aminodiphenylamine (4-ADPA), and other diphenylamine derivatives have shown significant promise in enhancing the performance of solar cells, particularly in perovskite solar cells (PSCs) and as components of organic dyes for DSSCs.

This document provides detailed application notes and protocols on the use of 4-ADPA as an interfacial modifier in PSCs, the application of diphenylamine derivatives as sensitizing dyes in DSSCs, and their role in hole-transporting materials for PSCs. Additionally, the potential use of related aminodiphenylamine compounds as electrolyte additives in DSSCs is discussed.

4-Aminodiphenylamine (4-ADPA) as an Interfacial Modifier in Perovskite Solar Cells

Application Note:

4-Aminodiphenylamine (4-ADPA) has been effectively utilized as an interfacial modification layer in all-inorganic perovskite solar cells. Its primary function is to passivate surface defects of the perovskite film, which are detrimental to device performance. The amino group in 4-ADPA can bind to undercoordinated lead and halide ions on the perovskite surface, thereby reducing non-radiative recombination of charge carriers. Furthermore, the hydrophobic nature of the double benzene rings in 4-ADPA helps to protect the perovskite layer from moisture, enhancing the long-term stability of the solar cell. The application of a 4-ADPA interlayer has been shown to improve the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) of the devices, while also reducing hysteresis.

Data Presentation:

| Treatment | PCE (%) | Voc (V) | Jsc (mA cm-2) | FF |

| Pristine | 9.63 | 1.13 | 14.2 | 0.60 |

| With 4-ADPA (5 mg ml-1) | 11.16 | 1.16 | 14.8 | 0.65 |

| Data sourced from a study on all-inorganic CsPbI2Br perovskite solar cells.[1] |

Experimental Protocol: Application of 4-ADPA Passivation Layer

-

Preparation of 4-ADPA Solution:

-